molecular formula C14H18N2OS B2722139 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1788543-58-7

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2722139
CAS No.: 1788543-58-7
M. Wt: 262.37
InChI Key: UXCBWESZRQNYEG-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, typically using methylthiol or a similar reagent under controlled conditions.

    Attachment of the Pyridin-3-yl Group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:

  • ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone
  • ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone

These compounds share a similar core structure but differ in the position of the pyridinyl group, which can lead to differences in their chemical properties and biological activities.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-13-7-11-4-5-12(8-13)16(11)14(17)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCBWESZRQNYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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